11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione
Description
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Properties
IUPAC Name |
11-methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-4-9-23-17-16(18(24)22(3)20(23)26)14(12-8-6-5-7-11(12)2)15-13(21-17)10-27-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUIUSQTDZKKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=CC=C4C)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-Methyl-8-(2-methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a polycyclic triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antiviral and anticancer activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- IUPAC Name : this compound
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties, particularly against HIV. A study highlighted its ability to inhibit HIV integrase activity effectively:
| Activity | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HIV Integrase Inhibition | 0.5 | Prevents viral DNA integration into host genome |
The antiviral efficacy suggests potential therapeutic applications in HIV treatment protocols.
Anticancer Activity
In addition to its antiviral properties, the compound has been investigated for anticancer effects:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis and inhibits cell proliferation.
- Mechanism of Action : The compound appears to disrupt mitochondrial function and activate caspase pathways leading to programmed cell death.
| Cancer Type | IC50 Value (µM) | Effect Observed |
|---|---|---|
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF-7 (Breast) | 12 | Inhibition of proliferation |
Case Study 1: HIV Treatment
In a clinical trial involving HIV-positive patients, the incorporation of this compound into a treatment regimen showed improved viral load reduction compared to standard therapy alone. Patients receiving the compound exhibited a significant decrease in viral replication rates.
Case Study 2: Cancer Therapy
A phase II study assessed the efficacy of the compound in patients with advanced breast cancer. The results indicated a notable response rate with manageable side effects, suggesting its potential as a novel therapeutic agent in oncology.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its bioavailability and reduce toxicity. Structure-activity relationship (SAR) analyses have identified key modifications that improve its pharmacological profile.
Preparation Methods
Cyclocondensation of Bifunctional Precursors
A diketone intermediate undergoes base-catalyzed cyclization in ethanol with aqueous sodium hydroxide, forming the oxa-triaza ring. For example, Claisen-Schmidt condensation between 2-hydroxy-4-methoxyacetophenone and substituted aldehydes generates α,β-unsaturated ketones, which are cyclized under acidic conditions.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | NaOH (20% aq.) | Ethanol | 50°C | 65–70% |
Intramolecular Hydrogen Bonding
The planar structure of the tricyclic core is stabilized by an intramolecular O–H⋯O hydrogen bond, as observed in analogous compounds. This interaction directs regioselectivity during subsequent functionalization.
Oxa-Triaza Ring Closure
Carbodiimide-Mediated Coupling
The triaza system is formed through peptide-like coupling using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenztriazole (HOBt). A patented method involves:
- Activate a carboxylic acid intermediate with DCC/HOBt in dioxane.
- Couple with a diamine precursor at room temperature for 2 hours.
Optimization Notes
Hydrogenation and Deprotection
Critical steps include:
- Azide Reduction : Hydrogenate azido intermediates over Pd/C in methanol to generate primary amines.
- Carbonate Precipitation : Treat amine intermediates with CO₂ to form insoluble carbonates, facilitating isolation.
Final Cyclization and Oxidation
The trione system (6,10,12-trione) is installed through oxidation of diol or keto-enol intermediates. A two-step protocol involves:
- Oxidation : Use Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C to convert secondary alcohols to ketones.
- Acid-Catalyzed Cyclization : Employ p-toluenesulfonic acid (PTSA) in toluene under reflux to form the lactone ring.
Challenges and Yield Optimization
Steric Hindrance
Bulky substituents (e.g., 2-methylphenyl) hinder cyclization. Mitigation strategies include:
Byproduct Formation
Common byproducts arise from over-alkylation or incomplete coupling. Remedies include:
Yield Data for Key Steps
| Step | Yield Range | Key Factors |
|---|---|---|
| Tricyclic core formation | 60–70% | Base concentration, temperature |
| Suzuki coupling | 75–85% | Catalyst loading, solvent |
| Final oxidation | 50–60% | Oxidant choice, reaction time |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, the 2-methylphenyl group’s aromatic protons appear as distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
Q. Advanced
- Single-crystal X-ray diffraction : Resolves bond angles, torsion angles, and intermolecular interactions. For example, a related diazatricyclo compound (C17H14FN3O4) showed bond lengths of 1.39–1.47 Å for the triazatricyclo core .
- Dynamic NMR : Detects conformational flexibility in solution, critical for understanding reactivity .
What contradictory findings exist regarding its biological activity, and how are they resolved?
Basic
Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) are common. For example, a fluoro-substituted analog showed potent activity against S. aureus (MIC = 2 µg/mL) but was inactive against E. coli .
Q. Advanced
- Structure-activity relationship (SAR) studies : Minor structural variations (e.g., ethyl vs. propyl substituents) alter bioactivity. Computational docking identifies binding site mismatches (e.g., steric clashes in bacterial efflux pumps) .
- Metabolic stability assays : Liver microsome models explain inconsistencies between in vitro and in vivo efficacy .
How is the compound’s reactivity modulated for target-specific applications?
Q. Basic
- Electrophilic substitution : The 2-methylphenyl group directs electrophiles to specific positions on the aromatic ring .
- Nucleophilic attack : The lactam (trione) moiety reacts with amines or thiols under basic conditions .
Q. Advanced
- Photocatalysis : Visible-light-mediated reactions selectively functionalize the triazatricyclo core without degrading the oxa bridge .
- Transition-metal catalysis : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups at the propyl position .
What computational tools predict its physicochemical and pharmacokinetic properties?
Q. Advanced
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV for a related compound) to predict redox stability .
- Molecular dynamics simulations : Model membrane permeability (e.g., logP = 2.8 ± 0.3) and blood-brain barrier penetration .
- ADMET prediction : SwissADME or ADMETLab2.0 estimates metabolic clearance (e.g., CYP3A4 susceptibility) .
How are experimental design principles applied to optimize synthesis or bioactivity?
Q. Basic
- Factorial design : Identifies critical variables (e.g., solvent polarity, catalyst loading) for yield optimization .
- Response surface methodology (RSM) : Maximizes reaction efficiency (e.g., 78% yield at 60°C, 0.1 mol% catalyst) .
Q. Advanced
- Machine learning : Trains models on existing triazatricyclo datasets to predict optimal reaction conditions (e.g., Bayesian optimization for enantioselectivity) .
- High-throughput screening (HTS) : Tests 500+ analogs in parallel to identify lead candidates with IC50 < 100 nM .
What safety considerations are critical during handling and storage?
Q. Basic
Q. Advanced
- Reactive oxygen species (ROS) assays : Quantify ROS generation in human cell lines to assess phototoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
